1-(Furan-2-carbonyl)piperidin-4-one

Process Chemistry Medicinal Chemistry Organic Synthesis

Researchers requiring a validated furoyl-piperidinone pharmacophore often face inconsistent purity and limited characterization data. 1-(Furan-2-carbonyl)piperidin-4-one (CAS 108206-24-2) resolves this with ≥97% purity and an established 86%-yield synthetic protocol. • Core scaffold for antimicrobial SAR studies via 3- and 5-position derivatization • Furan ring imparts distinct H-bond acceptor potential vs. phenyl analogs • Scalable synthesis ensures reliable supply for probe development and preclinical workflows

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 108206-24-2
Cat. No. B1290282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-carbonyl)piperidin-4-one
CAS108206-24-2
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CC=CO2
InChIInChI=1S/C10H11NO3/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2
InChIKeyOOHYAFZVSIYUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-carbonyl)piperidin-4-one Overview


1-(Furan-2-carbonyl)piperidin-4-one (CAS 108206-24-2) is a heterocyclic organic compound with the molecular formula C10H11NO3, featuring a piperidin-4-one core substituted with a furan-2-carbonyl group [1]. This specific combination of a saturated nitrogen heterocycle and an electron-rich furan ring via a carbonyl linker creates a unique structural and electronic profile [1]. As a versatile small molecule scaffold, it is primarily utilized as a building block in organic synthesis and medicinal chemistry for the development of more complex, biologically active molecules [2].

Building block for medicinal chemistry and SAR studies
Furan-2-carbonyl group provides distinct electronic and H-bond acceptor profile
Piperidin-4-one core supports regioselective derivatization

Why Substitution Fails for 1-(Furan-2-carbonyl)piperidin-4-one


The substitution of 1-(furan-2-carbonyl)piperidin-4-one with a simpler piperidin-4-one analog or a phenyl-substituted equivalent is not functionally equivalent and will likely fail to reproduce specific biological or chemical properties. The presence of the furan ring is not merely incidental; it imparts distinct electronic and steric properties compared to phenyl or other heteroaromatic substituents . For instance, the oxygen atom in the furan ring contributes a unique electron density distribution and hydrogen-bonding acceptor potential [1], which fundamentally alters its interaction profile with biological targets and its reactivity in synthetic transformations. This difference is empirically observed in the activity of its derivatives, where the furan moiety is a critical component for antimicrobial efficacy [2].

Electronic Profile Mismatch
Substitution with phenyl or simpler piperidinone analogs alters electron density distribution and H-bond acceptor capacity, potentially affecting target interactions.
Pharmacophore Integrity
Furan moiety appears essential for reported antimicrobial activity in derivatives; analog substitution may reduce activity in SAR studies.

1-(Furan-2-carbonyl)piperidin-4-one Evidence vs Analogs


Synthetic Yield Benchmark

A published synthetic protocol provides a verified, high-yield route for 1-(Furan-2-carbonyl)piperidin-4-one. The method describes the reaction of 4-piperidone hydrochloride monohydrate with 2-furoic acid using EDC coupling, yielding the desired product in 86% yield with a purity of 97.09% by HPLC . This established and reproducible method provides a solid baseline for procurement and further derivatization. While no direct, quantitative yield comparison to a specific analog synthesized under identical conditions is available in the same source, this 86% yield serves as a practical benchmark for evaluating alternative synthetic strategies .

Synthetic Yield
Data to verify
86% yield (250 mg scale)
Supports synthesis scalability assessment
Patent-reported method; batch-specific
Process Chemistry Medicinal Chemistry Organic Synthesis

Antimicrobial Activity of Furoyl-Piperidinone Derivatives

A 2016 study on 1-(furan-2-carbonyl)-3-alkyl-2,6-diphenylpiperidin-4-one derivatives provides strong class-level evidence for the antimicrobial potential of the core scaffold [1]. The study showed that specific derivatives exhibited pronounced activity against Gram-positive bacteria (compounds 11, 12, 14) and superior inhibition against Gram-negative bacteria (compounds 9, 13, 14) when evaluated in vitro [1]. While the parent compound was not directly tested, this data confirms that the furoyl-piperidinone framework is a viable pharmacophore for antimicrobial activity. The specific activity is dependent on the additional substituents, highlighting the core's role as a modifiable platform rather than an active pharmaceutical ingredient in its own right [1].

Antimicrobial Activity
Class-level inference
Derivatives exhibited pronounced in vitro antibacterial activity against Gram-positive and Gram-negative strains
Supports core scaffold selection for antimicrobial SAR
Parent compound not directly tested
Antimicrobial Research Medicinal Chemistry SAR Studies

Docking Studies: Target Engagement Potential

In-silico molecular docking experiments performed on the 1-(furan-2-carbonyl)-3-alkyl-2,6-diphenylpiperidin-4-one derivatives provide class-level inference for the target engagement potential of this compound family [1]. The study reported that the synthesized derivatives were docked with a GTP binding protein, a common target in various diseases, suggesting that the furoyl-piperidinone core can productively interact with specific protein binding pockets [1]. While quantitative docking scores for the parent compound were not published, this computational evidence supports the rationale for using 1-(Furan-2-carbonyl)piperidin-4-one as a scaffold for designing target-specific inhibitors .

Molecular Docking
Class-level inference
Derivatives docked productively with GTP binding protein
Supports scaffold use for target-specific inhibitor design
Parent compound not directly studied
Computational Chemistry Drug Discovery Molecular Docking

Commercial Purity Benchmark

For reliable and reproducible scientific results, the purity of the starting material is paramount. 1-(Furan-2-carbonyl)piperidin-4-one is commercially available from multiple vendors with a guaranteed minimum purity of 97% [1]. This high purity standard, verified by HPLC (97.09%) in the synthetic patent , minimizes the risk of off-target effects or irreproducible data caused by impurities, which is a significant advantage over lower-purity or in-house synthesized batches without rigorous quality control. This ensures that research outcomes are attributable to the compound itself rather than contaminants.

Commercial Purity
Data to verify
≥97% (HPLC)
Supports procurement for reproducible research
Per vendor specifications
Analytical Chemistry Procurement Chemical Purity

1-(Furan-2-carbonyl)piperidin-4-one Application Scenarios


Building Block for Antimicrobial Agents

1-(Furan-2-carbonyl)piperidin-4-one serves as an optimal starting material for the synthesis of novel antimicrobial agents. As demonstrated by derivative studies, the furoyl-piperidinone core is a validated pharmacophore for antibacterial and antifungal activity [1]. Researchers can leverage this scaffold to introduce diverse substituents at the 3- and 5-positions of the piperidinone ring to explore structure-activity relationships (SAR) and optimize potency against specific Gram-positive or Gram-negative pathogens [1].

Chemical Probe Scaffold

This compound's unique electronic and structural properties, imparted by the furan ring, make it a valuable scaffold for designing chemical probes to study biological pathways . The ability of its derivatives to interact with protein targets, as suggested by molecular docking studies [1], supports its use in creating tool compounds to investigate protein function or validate new drug targets. The well-characterized and scalable synthesis ensures a reliable supply for probe development.

Synthesis Scale-Up Benchmarking

The documented synthesis of 1-(Furan-2-carbonyl)piperidin-4-one in 86% yield provides a concrete baseline for process chemists. This established method can be used as a starting point for optimizing reaction conditions, exploring alternative green chemistry approaches, or scaling up the synthesis for preclinical studies. The commercial availability at 97% purity also allows for direct procurement to bypass early-stage synthesis for initial research needs.

Model Substrate for Organic Synthesis

Due to its moderate complexity and functional groups (ketone, amide, furan), 1-(Furan-2-carbonyl)piperidin-4-one is an excellent model substrate for developing or testing new synthetic transformations. Researchers can explore regioselective reactions on the piperidinone ring or modifications of the furan moiety, providing a practical platform for advancing the field of organic synthesis.

Application
Selection Property
Validation Focus
Antimicrobial SAR
Furoyl-piperidinone core scaffold
Antimicrobial activity against Gram-positive/negative strains
Chemical Probe Design
Furan-mediated electronic profile
Target engagement via molecular docking
Synthesis Scale-up
Reported synthetic accessibility
Purity and yield benchmarking
Organic Methodology
Functional group diversity
Regioselective reaction exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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